molecular formula C10H7F3N2 B2865008 4-Phenyl-3-(Trifluoromethyl)-1H-Pyrazole CAS No. 96256-53-0

4-Phenyl-3-(Trifluoromethyl)-1H-Pyrazole

Cat. No. B2865008
CAS RN: 96256-53-0
M. Wt: 212.175
InChI Key: WXEWNBPXLKAGHA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“4-Phenyl-3-(Trifluoromethyl)-1H-Pyrazole” is a heterocyclic compound . The trifluoromethyl group is incorporated in several notable pharmaceutical compounds .


Synthesis Analysis

The synthesis of “4-Phenyl-3-(Trifluoromethyl)-1H-Pyrazole” involves complex organic reactions . It’s worth noting that the synthesis of CF3-containing heterocycles often involves the use of β-dicarbonyl compounds .


Molecular Structure Analysis

The molecular structure of “4-Phenyl-3-(Trifluoromethyl)-1H-Pyrazole” is complex, with the trifluoromethyl group playing a significant role . The trifluoromethyl group is a key component in many drug classes .


Chemical Reactions Analysis

The chemical reactions involving “4-Phenyl-3-(Trifluoromethyl)-1H-Pyrazole” are diverse and complex . For instance, it’s involved in the synthesis of biologically active molecules .

Scientific Research Applications

Organic Synthesis of Heterocycles

4-Phenyl-3-(Trifluoromethyl)-1H-Pyrazole: is utilized in the synthesis of various heterocyclic compounds. The trifluoromethyl group in this compound can significantly alter the electronic properties of heterocycles, making them useful in a range of chemical reactions. For instance, the introduction of a trifluoromethyl group into heterocycles can increase their stability and potential for further functionalization .

Medicinal Chemistry

In medicinal chemistry, the incorporation of a trifluoromethyl group can enhance the biological activity of pharmaceutical compounds4-Phenyl-3-(Trifluoromethyl)-1H-Pyrazole derivatives are explored for their potential therapeutic applications, including their role as enzyme inhibitors or receptor agonists/antagonists .

Agrochemicals

The unique properties of the trifluoromethyl group make 4-Phenyl-3-(Trifluoromethyl)-1H-Pyrazole a candidate for developing novel agrochemicals. Its derivatives can be designed to interact with specific biological targets in pests, leading to more effective and selective pesticides .

Polymer Chemistry

In polymer chemistry, the introduction of fluorinated groups like trifluoromethyl can result in materials with enhanced chemical resistance and stability4-Phenyl-3-(Trifluoromethyl)-1H-Pyrazole can be a monomer or an intermediate in synthesizing fluorinated polymers with specific properties .

Advanced Material Science

The compound’s ability to impart unique electronic properties to materials makes it valuable in advanced material science. It can be used to create materials with specific conductivity, reactivity, or stability characteristics, which are essential in electronics and nanotechnology .

Development of Fluorination Methods

4-Phenyl-3-(Trifluoromethyl)-1H-Pyrazole: also plays a role in the development of new fluorination methods. Researchers use it to explore novel pathways for introducing fluorine atoms into organic molecules, which is a critical step in synthesizing many fluorinated organic compounds .

Future Directions

The future directions for “4-Phenyl-3-(Trifluoromethyl)-1H-Pyrazole” could involve further exploration of its synthesis and potential applications . The development of new methods for the synthesis of trifluoromethylated heterocyclic compounds is a current goal of modern organic synthesis .

properties

IUPAC Name

4-phenyl-5-(trifluoromethyl)-1H-pyrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7F3N2/c11-10(12,13)9-8(6-14-15-9)7-4-2-1-3-5-7/h1-6H,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXEWNBPXLKAGHA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C(NN=C2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7F3N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Phenyl-3-(Trifluoromethyl)-1H-Pyrazole

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